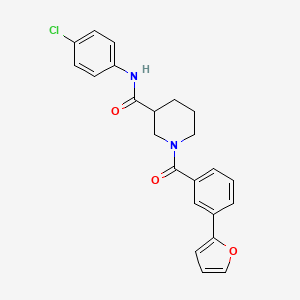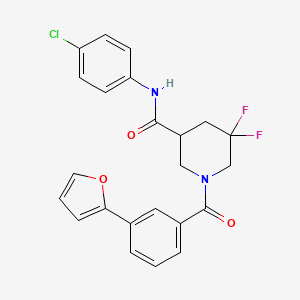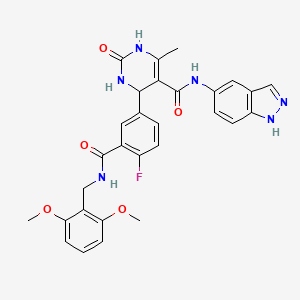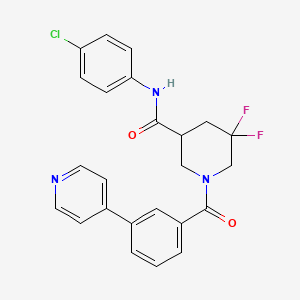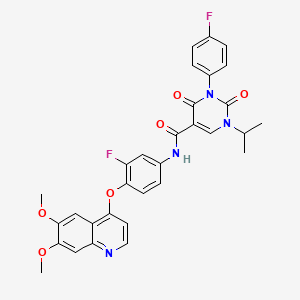
CEP-40783
Vue d'ensemble
Description
RXDX-106 est un nouvel inhibiteur de petite molécule sélectif et puissant ciblant la famille des récepteurs tyrosine kinases TAM (TYRO3, AXL, MER). Ces kinases sont impliquées dans divers processus cellulaires, notamment la régulation des réponses immunitaires et la progression du cancer. RXDX-106 a montré une efficacité significative dans l'inhibition des tumeurs dépendantes de TAM, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse .
Applications De Recherche Scientifique
RXDX-106 has a wide range of scientific research applications, particularly in the fields of oncology and immunology:
Cancer Therapy: RXDX-106 has demonstrated significant antitumor activity in various preclinical models, making it a potential therapeutic agent for treating TAM-driven cancers
Combination Therapy: RXDX-106 has been studied in combination with immune checkpoint inhibitors, showing enhanced antitumor efficacy and improved survival outcomes in preclinical models.
Analyse Biochimique
Biochemical Properties
CEP-40783 interacts with the oncogenic receptor tyrosine kinases AXL and c-Met . It has shown high cellular potency in AXL-transfected 293GT cells and NCI-H1299 human NSCL cells . The increased inhibitory activity of this compound could be attributed to its extended residence time on both AXL and c-Met, consistent with a Type II mechanism .
Cellular Effects
This compound influences cell function by inhibiting the activation of AXL and c-Met, which are over-expressed and constitutively activated in a variety of human cancers . These receptors contribute to multiple steps in tumor progression by promoting cancer cell migration and invasion, enhancing tumor angiogenesis, facilitating cancer cell survival and tumor growth, and contributing to tumor resistance to several chemotherapy and molecular-targeted therapeutic agents .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the kinase activity of AXL and c-Met . This inhibition is achieved through a Type II mechanism, where the compound binds to both AXL and c-Met, leading to an extended residence time on these targets .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound shows dose- and time-dependent inhibition of AXL phosphorylation . For instance, in NCI-H1299 NSCL xenografts, it showed about 80% target inhibition at 0.3 mg/kg 6 hours post-dose and complete target inhibition to >90% inhibition at 1 mg/kg between 6-24 hours .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For example, a 10 mg/kg oral dose resulted in complete AXL inhibition up to 48 hours post-dosing . In AXL/NIH3T3 xenografts, a 0.3 mg/kg oral dose resulted in complete tumor regressions .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de RXDX-106 implique plusieurs étapes, y compris la préparation d'intermédiaires clés et leur couplage ultérieur. La voie de synthèse détaillée et les conditions réactionnelles sont propriétaires et non entièrement divulguées dans le domaine public. On sait que le composé est synthétisé par une série de réactions chimiques impliquant la formation de liaisons spécifiques et de groupes fonctionnels essentiels à son activité .
Méthodes de production industrielle
La production industrielle de RXDX-106 impliquerait probablement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus comprendrait des mesures rigoureuses de contrôle de la qualité pour répondre aux normes requises pour les applications pharmaceutiques. Les détails spécifiques sur les méthodes de production industrielle ne sont pas disponibles publiquement.
Analyse Des Réactions Chimiques
Types de réactions
RXDX-106 subit principalement des réactions liées à sa fonction d'inhibiteur de kinase. Celles-ci comprennent:
Inhibition de la phosphorylation : RXDX-106 inhibe la phosphorylation des récepteurs TAM, ce qui est une étape cruciale dans leur activation et leurs voies de signalisation.
Liaison aux domaines kinase : Le composé se lie aux domaines kinase des récepteurs TAM, empêchant leur activation et la signalisation en aval qui s'ensuit.
Réactifs et conditions courantes
Les réactions impliquant RXDX-106 se produisent généralement dans des conditions physiologiques, car le composé est conçu pour fonctionner dans le corps humain. Les réactifs courants comprennent divers tampons et solvants qui maintiennent la stabilité et l'activité du composé pendant son interaction avec les kinases cibles.
Principaux produits formés
Le produit principal de l'interaction de RXDX-106 avec les récepteurs TAM est l'inhibition de leur phosphorylation, conduisant à la suppression des voies de signalisation en aval qui favorisent la survie et la prolifération des cellules cancéreuses .
Applications de la recherche scientifique
RXDX-106 a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de l'oncologie et de l'immunologie :
Thérapie anticancéreuse : RXDX-106 a démontré une activité antitumorale significative dans divers modèles précliniques, ce qui en fait un agent thérapeutique potentiel pour le traitement des cancers dépendants de TAM
Mécanisme d'action
RXDX-106 exerce ses effets en inhibant sélectivement la famille des récepteurs tyrosine kinases TAM. Ces récepteurs sont impliqués dans la régulation des réponses immunitaires et la survie des cellules cancéreuses. En se liant aux domaines kinase de TYRO3, AXL et MER, RXDX-106 empêche leur phosphorylation et leur activation. Cette inhibition perturbe les voies de signalisation en aval qui favorisent la prolifération, la survie et l'évasion immunitaire des cellules cancéreuses .
Mécanisme D'action
RXDX-106 exerts its effects by selectively inhibiting the TAM family of receptor tyrosine kinases. These receptors are involved in the regulation of immune responses and cancer cell survival. By binding to the kinase domains of TYRO3, AXL, and MER, RXDX-106 prevents their phosphorylation and activation. This inhibition disrupts downstream signaling pathways that promote cancer cell proliferation, survival, and immune evasion .
Comparaison Avec Des Composés Similaires
RXDX-106 est unique en sa sélectivité et sa puissance en tant qu'inhibiteur de TAM. Les composés similaires ciblant la famille TAM comprennent:
BGB324 (R428) : Un autre inhibiteur d'AXL avec une activité antitumorale, mais avec des profils de sélectivité et de puissance différents par rapport à RXDX-106.
Gilteritinib (ASP2215) : Un inhibiteur double d'AXL et de FLT3, utilisé principalement dans le traitement de la leucémie myéloïde aiguë.
RXDX-106 se distingue par sa capacité à inhiber les trois récepteurs TAM (TYRO3, AXL, MER) avec une forte puissance, ce qui en fait un agent thérapeutique polyvalent et efficace pour divers cancers dépendants de TAM .
Si vous avez d'autres questions ou si vous avez besoin de plus de détails, n'hésitez pas à demander !
Propriétés
IUPAC Name |
N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-ylpyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26F2N4O6/c1-17(2)36-16-22(30(39)37(31(36)40)20-8-5-18(32)6-9-20)29(38)35-19-7-10-26(23(33)13-19)43-25-11-12-34-24-15-28(42-4)27(41-3)14-21(24)25/h5-17H,1-4H3,(H,35,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCWHHYUMFGOPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=O)N(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)OC4=C5C=C(C(=CC5=NC=C4)OC)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26F2N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1437321-24-8 | |
| Record name | CEP-40783 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1437321248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CEP-40783 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1969ZJE05Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


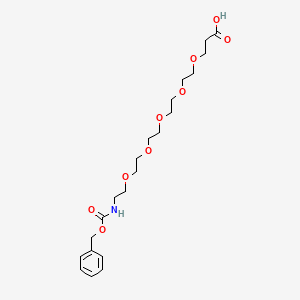
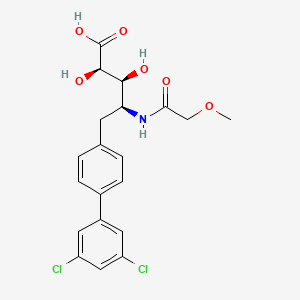
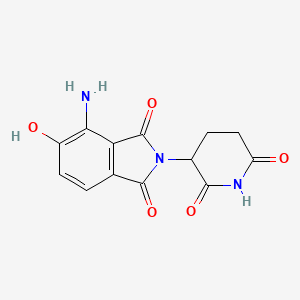


![4-methyl-2-[4-(trifluoromethyl)phenyl]-N-[2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylethyl]-1,3-thiazole-5-carboxamide](/img/structure/B606529.png)
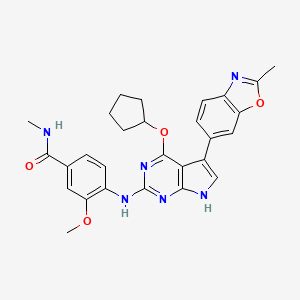
![N-[2-[[2-[(2-methoxy-5-methylpyridin-4-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-5-methylphenyl]prop-2-enamide](/img/structure/B606531.png)
